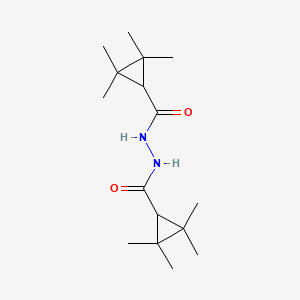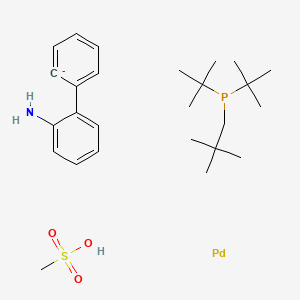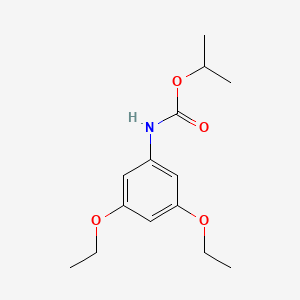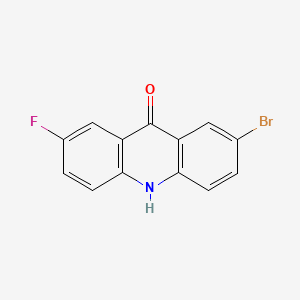
2,2,3,3-tetramethyl-N'-(2,2,3,3-tetramethylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-tetramethyl-N’-(2,2,3,3-tetramethylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide is a complex organic compound characterized by its unique cyclopropane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetramethyl-N’-(2,2,3,3-tetramethylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions to form the carbohydrazide derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-tetramethyl-N’-(2,2,3,3-tetramethylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-tetramethyl-N’-(2,2,3,3-tetramethylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetramethyl-N’-(2,2,3,3-tetramethylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-tetramethylbutane: A structurally similar compound with different functional groups.
2,2,3,3-tetramethylcyclopropanecarboxylic acid: A precursor in the synthesis of the carbohydrazide derivative.
Fenpropathrin: A related compound used as an insecticide.
Uniqueness
2,2,3,3-tetramethyl-N’-(2,2,3,3-tetramethylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide is unique due to its dual cyclopropane rings and hydrazide functionality, which confer specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H28N2O2 |
|---|---|
Molekulargewicht |
280.41 g/mol |
IUPAC-Name |
2,2,3,3-tetramethyl-N'-(2,2,3,3-tetramethylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C16H28N2O2/c1-13(2)9(14(13,3)4)11(19)17-18-12(20)10-15(5,6)16(10,7)8/h9-10H,1-8H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
MXDQUQIZGMAQLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)NNC(=O)C2C(C2(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14124072.png)

![[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14124082.png)
![3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124089.png)



![tert-Butyl 2-(5-bromo-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14124105.png)
![N-[2-(2-chlorophenyl)ethyl]formamide](/img/structure/B14124108.png)
![Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14124121.png)

